Ethyl 4-[[2-[(3-nitrobenzoyl)amino]benzoyl]amino]benzoate
Overview
Description
Ethyl 4-[[2-[(3-nitrobenzoyl)amino]benzoyl]amino]benzoate is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes multiple benzoyl and nitro groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[2-[(3-nitrobenzoyl)amino]benzoyl]amino]benzoate typically involves multiple steps, including the acylation of aniline derivatives and subsequent esterification reactions. The process often starts with the nitration of benzoyl chloride, followed by the reaction with aniline to form the intermediate compounds. These intermediates are then subjected to esterification with ethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques, which offer advantages in terms of reaction time and product yield. These methods optimize the reaction conditions to achieve high conversion rates and selectivity, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[2-[(3-nitrobenzoyl)amino]benzoyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzoyl groups can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) and iron (Fe) catalyst.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoyl compounds.
Scientific Research Applications
Ethyl 4-[[2-[(3-nitrobenzoyl)amino]benzoyl]amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[[2-[(3-nitrobenzoyl)amino]benzoyl]amino]benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro and benzoyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(2-nitrobenzoyl)amino]benzoate
- Ethyl 4-[(4-nitrobenzoyl)amino]benzoate
- Ethyl 4-[(2-chlorobenzoyl)amino]benzoate
Uniqueness
Ethyl 4-[[2-[(3-nitrobenzoyl)amino]benzoyl]amino]benzoate is unique due to the specific positioning of its nitro groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for targeted chemical synthesis and research applications .
Properties
IUPAC Name |
ethyl 4-[[2-[(3-nitrobenzoyl)amino]benzoyl]amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O6/c1-2-32-23(29)15-10-12-17(13-11-15)24-22(28)19-8-3-4-9-20(19)25-21(27)16-6-5-7-18(14-16)26(30)31/h3-14H,2H2,1H3,(H,24,28)(H,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWSENAIXMXVQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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